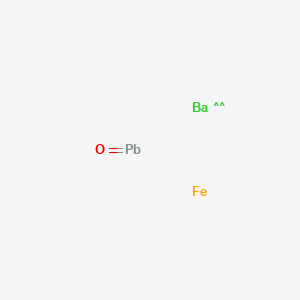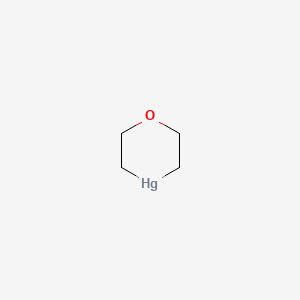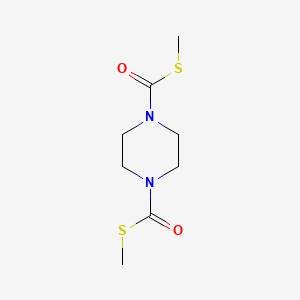
S~1~,S~4~-Dimethyl piperazine-1,4-dicarbothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S~1~,S~4~-Dimethyl piperazine-1,4-dicarbothioate: is an organic compound with the molecular formula C8H14N2O2S2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S1,S~4~-Dimethyl piperazine-1,4-dicarbothioate typically involves the reaction of piperazine with methylating agents in the presence of a base. One common method includes the following steps:
Reactants: Piperazine and methyl iodide.
Solvent: A suitable solvent such as acetonitrile or dimethylformamide.
Base: A strong base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of S1,S~4~-Dimethyl piperazine-1,4-dicarbothioate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
化学反応の分析
Types of Reactions: S1,S~4~-Dimethyl piperazine-1,4-dicarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives.
科学的研究の応用
S~1~,S~4~-Dimethyl piperazine-1,4-dicarbothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of S1,S~4~-Dimethyl piperazine-1,4-dicarbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 1,4-Dimethylpiperazine
- N,N’-Dimethylpiperazine
- Texacat DMP
Comparison: S1,S~4~-Dimethyl piperazine-1,4-dicarbothioate is unique due to the presence of thioester groups, which impart distinct chemical reactivity compared to other dimethylpiperazine derivatives. This uniqueness makes it valuable for specific applications where thioester functionality is required.
特性
CAS番号 |
6944-88-3 |
|---|---|
分子式 |
C8H14N2O2S2 |
分子量 |
234.3 g/mol |
IUPAC名 |
1-S,4-S-dimethyl piperazine-1,4-dicarbothioate |
InChI |
InChI=1S/C8H14N2O2S2/c1-13-7(11)9-3-5-10(6-4-9)8(12)14-2/h3-6H2,1-2H3 |
InChIキー |
VAGTZEFOLGPNIR-UHFFFAOYSA-N |
正規SMILES |
CSC(=O)N1CCN(CC1)C(=O)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



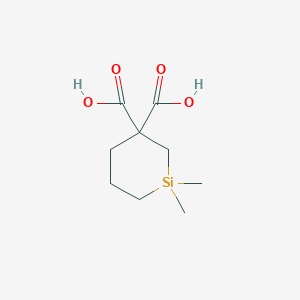
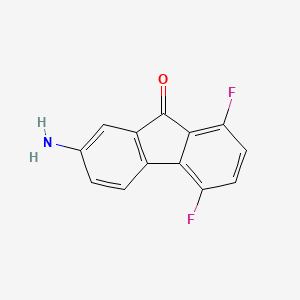
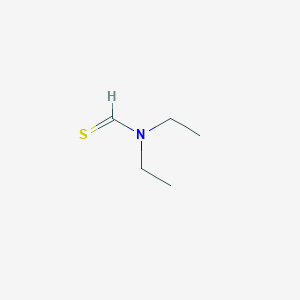
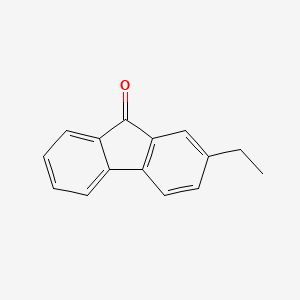
![ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate](/img/structure/B14719546.png)


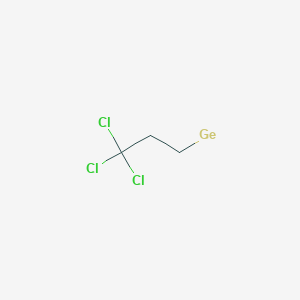
-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)

